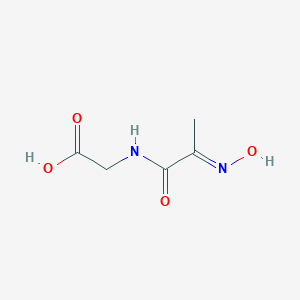
2-(2-(Hydroxyimino)propanamido)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(Hydroxyimino)propanamido)acetic acid is a chemical compound with a unique structure that includes both an oxime and an amino acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Hydroxyimino)propanamido)acetic acid typically involves the reaction of glycine with an appropriate oxime derivative. One common method is to react glycine with 2-hydroxyiminopropanoic acid under controlled conditions to form the desired product. The reaction is usually carried out in an aqueous medium with a suitable catalyst to facilitate the formation of the oxime bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(Hydroxyimino)propanamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The oxime group can be reduced to an amine.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted amino acids.
Aplicaciones Científicas De Investigación
2-(2-(Hydroxyimino)propanamido)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including as an antimicrobial or anticancer agent.
Industry: Used in the synthesis of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(2-(Hydroxyimino)propanamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The amino acid moiety can also interact with cellular transporters, facilitating its uptake and distribution within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(2E)-3-phenylprop-2-enoylamino]acetic acid
- 2-[(2E)-3-(pyridin-3-yl)prop-2-enamido]acetic acid
- 2-{[(2E)-1-hydroxybut-2-en-1-ylidene]amino}acetic acid
Uniqueness
2-(2-(Hydroxyimino)propanamido)acetic acid is unique due to its combination of an oxime and an amino acid moiety, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
133333-62-7 |
|---|---|
Fórmula molecular |
C5H8N2O4 |
Peso molecular |
160.13 g/mol |
Nombre IUPAC |
2-[[(2E)-2-hydroxyiminopropanoyl]amino]acetic acid |
InChI |
InChI=1S/C5H8N2O4/c1-3(7-11)5(10)6-2-4(8)9/h11H,2H2,1H3,(H,6,10)(H,8,9)/b7-3+ |
Clave InChI |
XFGJGGZAHMFYOF-XVNBXDOJSA-N |
SMILES |
CC(=NO)C(=O)NCC(=O)O |
SMILES isomérico |
C/C(=N\O)/C(=O)NCC(=O)O |
SMILES canónico |
CC(=NO)C(=O)NCC(=O)O |
Sinónimos |
Glycine, N-[2-(hydroxyimino)-1-oxopropyl]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















